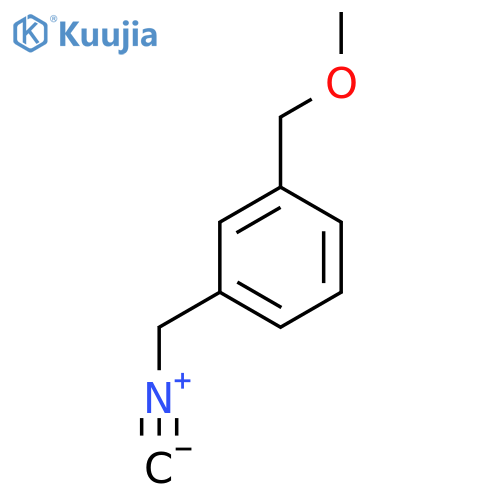

Cas no 1974287-44-9 (1-(isocyanomethyl)-3-(methoxymethyl)benzene)

1-(isocyanomethyl)-3-(methoxymethyl)benzene 化学的及び物理的性質

名前と識別子

-

- 1-(isocyanomethyl)-3-(methoxymethyl)benzene

- EN300-1777364

- 1974287-44-9

-

- インチ: 1S/C10H11NO/c1-11-7-9-4-3-5-10(6-9)8-12-2/h3-6H,7-8H2,2H3

- InChIKey: OUMYXPKVUKWUTI-UHFFFAOYSA-N

- ほほえんだ: O(C)CC1C=CC=C(C[N+]#[C-])C=1

計算された属性

- せいみつぶんしりょう: 161.084063974g/mol

- どういたいしつりょう: 161.084063974g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 170

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 13.6Ų

1-(isocyanomethyl)-3-(methoxymethyl)benzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1777364-0.05g |

1-(isocyanomethyl)-3-(methoxymethyl)benzene |

1974287-44-9 | 0.05g |

$1104.0 | 2023-09-20 | ||

| Enamine | EN300-1777364-5.0g |

1-(isocyanomethyl)-3-(methoxymethyl)benzene |

1974287-44-9 | 5g |

$3812.0 | 2023-05-26 | ||

| Enamine | EN300-1777364-0.25g |

1-(isocyanomethyl)-3-(methoxymethyl)benzene |

1974287-44-9 | 0.25g |

$1209.0 | 2023-09-20 | ||

| Enamine | EN300-1777364-2.5g |

1-(isocyanomethyl)-3-(methoxymethyl)benzene |

1974287-44-9 | 2.5g |

$2576.0 | 2023-09-20 | ||

| Enamine | EN300-1777364-1.0g |

1-(isocyanomethyl)-3-(methoxymethyl)benzene |

1974287-44-9 | 1g |

$1315.0 | 2023-05-26 | ||

| Enamine | EN300-1777364-0.1g |

1-(isocyanomethyl)-3-(methoxymethyl)benzene |

1974287-44-9 | 0.1g |

$1157.0 | 2023-09-20 | ||

| Enamine | EN300-1777364-5g |

1-(isocyanomethyl)-3-(methoxymethyl)benzene |

1974287-44-9 | 5g |

$3812.0 | 2023-09-20 | ||

| Enamine | EN300-1777364-10g |

1-(isocyanomethyl)-3-(methoxymethyl)benzene |

1974287-44-9 | 10g |

$5652.0 | 2023-09-20 | ||

| Enamine | EN300-1777364-1g |

1-(isocyanomethyl)-3-(methoxymethyl)benzene |

1974287-44-9 | 1g |

$1315.0 | 2023-09-20 | ||

| Enamine | EN300-1777364-0.5g |

1-(isocyanomethyl)-3-(methoxymethyl)benzene |

1974287-44-9 | 0.5g |

$1262.0 | 2023-09-20 |

1-(isocyanomethyl)-3-(methoxymethyl)benzene 関連文献

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

-

Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686

-

Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

-

Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458

-

Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885

1-(isocyanomethyl)-3-(methoxymethyl)benzeneに関する追加情報

Professional Introduction to Compound with CAS No. 1974287-44-9 and Product Name: 1-(isocyanomethyl)-3-(methoxymethyl)benzene

The compound with the CAS number 1974287-44-9 and the product name 1-(isocyanomethyl)-3-(methoxymethyl)benzene represents a significant area of interest in the field of organic chemistry and pharmaceutical research. This molecule, characterized by its unique structural features, has garnered attention due to its potential applications in various chemical syntheses and biological studies. The presence of both an isocyanomethyl group and a methoxymethyl substituent makes this benzene derivative a versatile intermediate, offering opportunities for further functionalization and exploration.

In recent years, the study of aryl compounds with multiple reactive sites has seen considerable advancements, particularly in the development of novel pharmaceutical agents. The 1-(isocyanomethyl)-3-(methoxymethyl)benzene structure is particularly noteworthy because it combines two distinct functional groups that can participate in a wide range of chemical reactions. The isocyanomethyl group, for instance, is known for its reactivity in forming urea derivatives and other heterocyclic compounds, while the methoxymethyl group provides a stable ether linkage that can be selectively modified. This combination makes the compound a valuable building block in synthetic chemistry.

One of the most exciting applications of this compound is in the realm of drug discovery. Researchers have been exploring its potential as a precursor for more complex molecules with therapeutic properties. The ability to introduce additional functional groups at specific positions on the benzene ring allows for the creation of derivatives with tailored biological activities. For example, modifications at the isocyanomethyl site could lead to compounds that interact with biological targets such as enzymes or receptors, while changes at the methoxymethyl position might enhance solubility or metabolic stability.

Recent studies have also highlighted the role of this compound in materials science. The unique electronic properties of aryl derivatives like 1-(isocyanomethyl)-3-(methoxymethyl)benzene make them suitable candidates for use in organic electronics, including light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of both electron-withdrawing and electron-donating groups can influence the molecule's conjugation length and charge transport properties, making it a promising candidate for optimizing device performance.

The synthesis of 1-(isocyanomethyl)-3-(methoxymethyl)benzene has been a subject of interest due to its complexity and the need for precise control over reaction conditions. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to achieve high yields and selectivity. These techniques not only improve efficiency but also allow for greater flexibility in modifying the molecular structure. The development of novel synthetic routes continues to be an active area of research, with implications for both academic and industrial applications.

In addition to its synthetic utility, this compound has shown promise in environmental chemistry. Researchers are investigating its behavior under various environmental conditions, including its degradation pathways and potential impact on ecosystems. Understanding how such molecules interact with natural systems is crucial for assessing their long-term sustainability and developing strategies for their responsible use.

The future prospects for 1-(isocyanomethyl)-3-(methoxymethyl)benzene are vast and multifaceted. As our understanding of its properties grows, so does its potential in diverse fields such as pharmaceuticals, materials science, and environmental chemistry. Continued research efforts are expected to uncover new applications and refine existing methodologies for its synthesis and utilization. This compound exemplifies the importance of interdisciplinary collaboration in advancing chemical science and addressing complex challenges.

1974287-44-9 (1-(isocyanomethyl)-3-(methoxymethyl)benzene) 関連製品

- 2172052-29-6(2-hydroxy-3-(3-methoxy-1,2-thiazol-4-yl)propanoic acid)

- 1804725-75-4(2-(Difluoromethyl)-6-hydroxy-4-(trifluoromethoxy)pyridine-3-carboxaldehyde)

- 2634687-59-3((S)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole)

- 1214351-87-7(2-Methyl-3-(trifluoromethyl)mandelic acid)

- 2022346-61-6(3-amino-1-(2-chlorothiophen-3-yl)methyl-1,2-dihydropyridin-2-one)

- 1285533-09-6(3-(4-ethoxyphenyl)-N'-(1E)-(4-hydroxyphenyl)methylidene-1H-pyrazole-5-carbohydrazide)

- 2613385-10-5(2-(6-methyl-1H-indazol-4-yl)ethan-1-amine dihydrochloride)

- 1309933-83-2(2-Allylphenyl-(2-bromobenzyl)ether)

- 1421528-50-8(N-3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl-N'-(3-chloro-4-methoxyphenyl)ethanediamide)

- 2172508-01-7(7-chloro-2-(2-methylbutyl)quinazoline-4-carboxylic acid)